Cas no 581813-07-2 (1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine)

1-[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine is a fluorinated aromatic amine derivative featuring a morpholine substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of difluoro and morpholine groups contributes to its unique electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. Its structural characteristics suggest potential applications in the development of kinase inhibitors, receptor modulators, or other targeted therapeutics. The compound’s well-defined molecular framework allows for precise functionalization, enabling researchers to explore structure-activity relationships. High purity and stability under standard conditions further support its use in complex synthetic pathways.
1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine structure
581813-07-2 structure
Product Name:1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine
CAS No:581813-07-2
MF:C11H14F2N2O
MW:228.238469600677
MDL:MFCD17284667
CID:3373510
PubChem ID:22337573
Update Time:2025-05-24

1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • BENZENEMETHANAMINE, 3,5-DIFLUORO-4-(4-MORPHOLINYL)-
    • [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine
    • 1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine
    • (3,5-difluoro-4-morpholinophenyl)methanamine
    • CHEMBL4546483
    • CS-0242533
    • 971-366-5
    • 581813-07-2
    • 3,5-difluoro-4-(4-morpholinyl)benzylamine
    • (3,5-Difluoro-4-(morpholin-4-yl)phenyl)methanamine
    • Z1080516976
    • GYA81307
    • XZVHIFLULLZICN-UHFFFAOYSA-N
    • EN300-251324
    • SCHEMBL4022214
    • AKOS012351118
    • (3,5-difluoro-4-morpholin-4-ylphenyl)methanamine
    • MDL: MFCD17284667
    • Inchi: 1S/C11H14F2N2O/c12-9-5-8(7-14)6-10(13)11(9)15-1-3-16-4-2-15/h5-6H,1-4,7,14H2
    • InChI Key: XZVHIFLULLZICN-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC(F)=C(N2CCOCC2)C(F)=C1

Computed Properties

  • Exact Mass: 228.10741940Da
  • Monoisotopic Mass: 228.10741940Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • Melting Point: NA

1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine Security Information

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Additional information on 1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine

1-[3,5-Difluoro-4-(Morpholin-4-yl)Phenyl]Methanamine: A Comprehensive Overview

The compound CAS No. 581813-07-2, also known as 1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine, is a highly specialized chemical entity with significant applications in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural properties and potential therapeutic benefits. In this article, we will delve into its chemical characteristics, synthesis methods, pharmacological applications, and recent advancements in its research.

Chemical Structure and Properties

1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine features a complex molecular structure that includes a phenyl ring substituted with difluoro groups at positions 3 and 5, a morpholinyl group at position 4, and a methanamine moiety attached to the phenyl ring. The presence of the morpholine ring introduces significant steric and electronic effects, which influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural features in enhancing the compound's ability to interact with biological targets.

Synthesis and Characterization

The synthesis of CAS No. 581813-07-2 involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the morpholine and methanamine groups. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's structure. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production.

Pharmacological Applications

1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine has shown promising activity in various pharmacological models, particularly in the areas of oncology and neurodegenerative diseases. Its ability to modulate key signaling pathways makes it a valuable candidate for drug development. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. Additionally, studies have explored its role in mitigating oxidative stress and inflammation, which are critical factors in neurodegenerative conditions such as Alzheimer's disease.

Toxicological Studies

To ensure the safety profile of CAS No. 581813-07-2, extensive toxicological studies have been conducted. These studies have evaluated its acute and chronic toxicity profiles, as well as its potential for genotoxicity and carcinogenicity. Results indicate that the compound exhibits a favorable safety margin when administered within therapeutic dose ranges. However, ongoing research is focused on optimizing its bioavailability and minimizing any off-target effects.

Future Directions

The future of 1-[3,5-difluoro-4-(morpholin-4-yl)phenyl]methanamine lies in its continued exploration as a therapeutic agent across diverse disease states. Researchers are actively investigating its potential in treating rare genetic disorders and infectious diseases. Furthermore, advancements in nanotechnology may enable targeted delivery systems that enhance its efficacy while reducing systemic toxicity.

In conclusion, CAS No. 581813-07-2, or 1-[3,5-difluoro-4-(morpholin-4-yli)phenyl]methanamine, represents a cutting-edge chemical entity with immense potential in the pharmaceutical industry. Its unique structure, coupled with ongoing research advancements, positions it as a key player in future drug development efforts.

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